2-(2-Benzoxazolyl)phenyl benzoate
Overview
Description
2-(2-Benzoxazolyl)phenyl benzoate is a photoactivated fluorescent dye. It is widely used in scientific research due to its unique photophysical properties, which make it suitable for various applications in chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoxazolyl)phenyl benzoate typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoxazolyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the benzoxazole ring or the phenyl benzoate moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Scientific Research Applications
2-(2-Benzoxazolyl)phenyl benzoate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Investigated for potential use in diagnostic imaging and as a marker for tracking drug delivery.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism by which 2-(2-Benzoxazolyl)phenyl benzoate exerts its effects is primarily through its ability to absorb light and re-emit it as fluorescence. This property is due to the electronic structure of the benzoxazole ring, which allows for efficient absorption and emission of light. The molecular targets and pathways involved in its applications depend on the specific context, such as binding to biological molecules or interacting with other chemical species .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Benzoxazolyl)phenyl benzoate include:
- 2-(2-Benzoxazolyl)phenol
- 2-(2-Benzoxazolyl)phenyl acetate
- 2-(2-Benzoxazolyl)phenyl ether
Uniqueness
What sets this compound apart from these similar compounds is its specific photophysical properties, which make it particularly suitable for applications requiring high fluorescence intensity and stability. Additionally, its chemical structure allows for easy modification, enabling the development of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
[2-(1,3-benzoxazol-2-yl)phenyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-20(14-8-2-1-3-9-14)24-17-12-6-4-10-15(17)19-21-16-11-5-7-13-18(16)23-19/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGIJKYDWQKJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394621 | |
Record name | 2-(2-Benzoxazolyl)phenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477934-10-4 | |
Record name | 2-(2-Benzoxazolyl)phenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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